

# cross-study comparison of Centchroman's Pearl Index in contraceptive trials

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## Centchroman: A Comparative Analysis of Contraceptive Efficacy

A comprehensive review of **Centchroman**'s performance in contraceptive trials, benchmarked against other leading methods.

**Centchroman**, a non-steroidal oral contraceptive, has been the subject of numerous clinical studies to evaluate its efficacy, primarily measured by the Pearl Index. This guide provides a detailed cross-study comparison of **Centchroman**'s Pearl Index, alongside a review of its mechanism of action and the experimental protocols employed in key contraceptive trials. The performance of **Centchroman** is also benchmarked against alternative contraceptive methods to offer a comprehensive resource for researchers, scientists, and drug development professionals.

## Pearl Index: A Cross-Study Comparison

The Pearl Index is a standard measure of contraceptive effectiveness, representing the number of unintended pregnancies per 100 woman-years of exposure. A lower Pearl Index indicates higher contraceptive efficacy. Clinical trials of **Centchroman** have reported a range of Pearl Indices, reflecting variations in study design, patient populations, and dosage regimens.

Contraceptive Method	Pearl Index (Typical Use)	Study Reference(s)
Centchroman (Ormeloxifene)	1.0 - 4.2	<a href="#">[1]</a> <a href="#">[2]</a>
Combined Oral Contraceptives (COCs)	0.1 - 0.9	<a href="#">[3]</a> <a href="#">[4]</a>
Progestin-Only Pills (POPs)	0.5 - 3	<a href="#">[3]</a>
Levonorgestrel IUD (Mirena)	0.28 (years 6-8)	<a href="#">[5]</a>
Copper IUD	0.3 - 0.8	<a href="#">[3]</a>

## Mechanism of Action

**Centchroman** is a selective estrogen receptor modulator (SERM).[\[6\]](#)[\[7\]](#) Its primary contraceptive effect is achieved by preventing the implantation of a fertilized ovum in the endometrium.[\[2\]](#)[\[8\]](#) It is believed to exert this effect by altering the uterine lining, making it unreceptive to the blastocyst. Unlike hormonal contraceptives, **Centchroman** does not consistently suppress ovulation.[\[8\]](#)

## Experimental Protocols of Cited Contraceptive Trials

A thorough understanding of the methodologies employed in contraceptive trials is crucial for the accurate interpretation and comparison of their findings. Below are summaries of the experimental protocols from key studies evaluating **Centchroman** and other contraceptive methods.

### Centchroman (Ormeloxifene) Contraceptive Trials

Prospective Observational Study (Pearl Index: 1.0)

- Objective: To evaluate the acceptability, contraceptive efficacy, and safety of **Centchroman** in postpartum and post-abortion women.
- Study Design: A prospective observational study conducted over 18 months.

- Participants: 100 women seeking contraception, with 48% in the postpartum or post-abortion period. The mean age of participants was  $25.40 \pm 3.2$  years, with the majority (47%) being primipara.[2]
- Intervention: **Centchroman** was administered.
- Follow-up and Data Collection: Patients were monitored, though the specific frequency and methods of follow-up are not detailed in the available literature.
- Primary Outcome Measure: Calculation of the Pearl Index based on the number of pregnancies that occurred during the study.[2]

#### Phase III Clinical Trial (Pearl Index: 4.2)

- Objective: To assess the contraceptive efficacy of **Centchroman**.
- Dosage Schedule: 30 mg once a week. The first tablet was taken on the first day of menses, and subsequent tablets were taken on the same day each week. An additional tablet was taken on the first day of each subsequent menstrual cycle.[9]
- Follow-up: Women had regular monthly check-ups.
- Results: The trial reported a Pearl Index of 4.2, with 19 method failures and 44 user failures. A notable observation was that a majority of the method failures (73.7%) occurred within the first six months of use.[9]

## Alternative Contraceptive Trials

### Combined Oral Contraceptives (COCs) - General Trial Design

- Inclusion Criteria: Typically include healthy, sexually active women of reproductive age (e.g., 18-49 years) with regular menstrual cycles.[10][11][12]
- Exclusion Criteria: Often include contraindications to hormonal contraceptive use, such as a history of thromboembolic disorders, certain cancers, and uncontrolled hypertension.[10]
- Study Design: Often single-arm, open-label studies where all participants receive the active contraceptive.[11][12]

- Intervention: Daily administration of a combined estrogen and progestin pill.
- Primary Outcome Measure: The primary efficacy endpoint is typically the Pearl Index, calculated based on the number of on-treatment pregnancies.[\[11\]](#)[\[12\]](#)
- Monitoring: Participants are usually monitored for adverse events, and bleeding patterns are often recorded.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

#### Progestin-Only Pills (POPs) - Bridge-it RCT

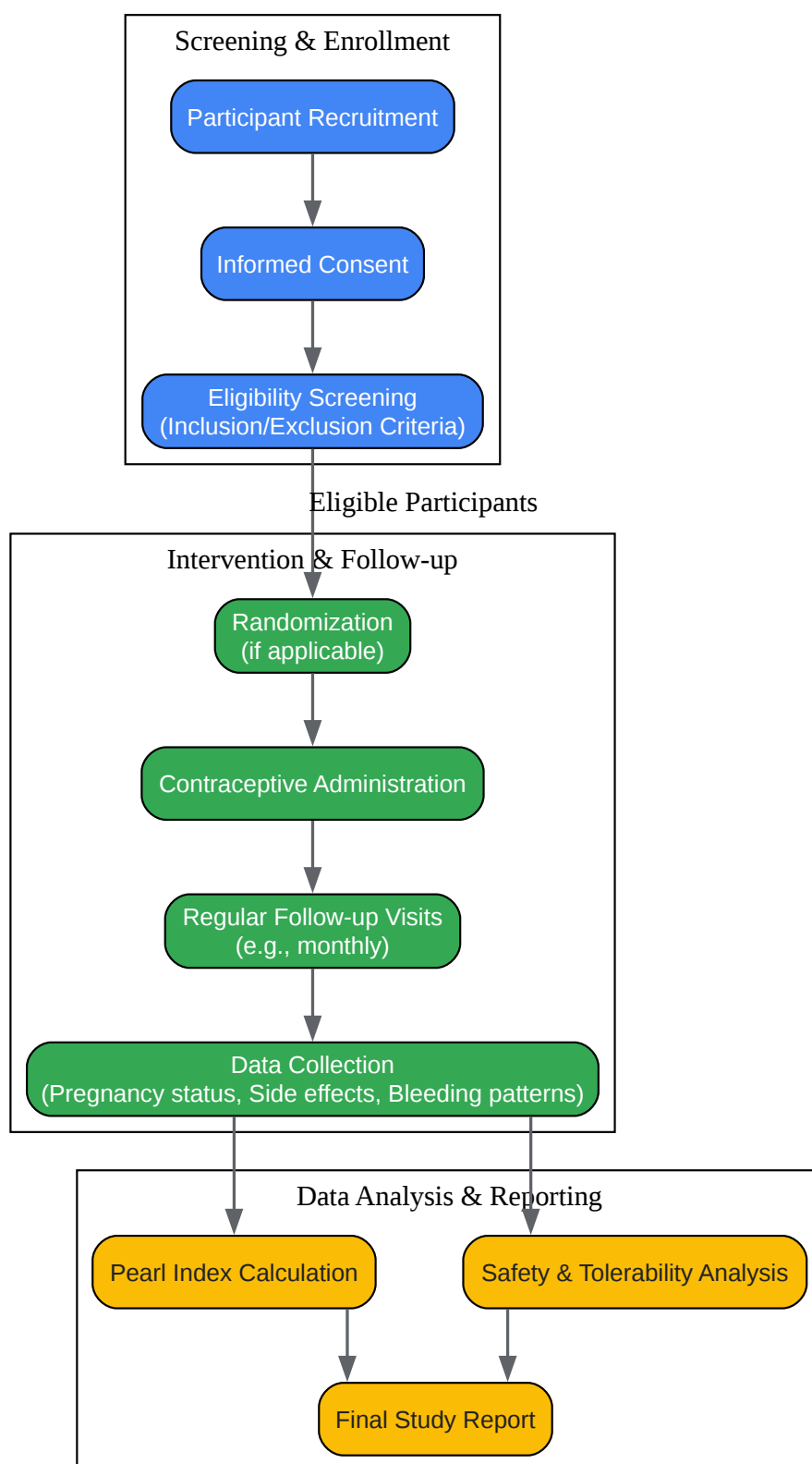
- Objective: To determine if pharmacist provision of a bridging supply of a POP increases subsequent use of effective contraception.
- Study Design: A pragmatic cluster randomized cohort crossover trial.
- Participants: Women receiving emergency contraception (levonorgestrel) from community pharmacies.
- Intervention: A 3-month supply of a desogestrel-containing POP (75 µg) plus rapid access to a sexual and reproductive health clinic.
- Control: Standard advice to attend their usual contraceptive provider.
- Primary Outcome: Reported use of an effective contraceptive method at 4 months.[\[18\]](#)[\[19\]](#)

#### Levonorgestrel IUD - Mirena Extension Trial (MET)

- Objective: To assess the contraceptive efficacy and safety of the 52-mg levonorgestrel-releasing intrauterine system (Mirena) for extended use beyond 5 years.[\[1\]](#)[\[20\]](#)[\[21\]](#)
- Study Design: A multicenter, single-arm, open-label trial.[\[5\]](#)[\[21\]](#)
- Participants: Women aged 18 to 35 who had been using Mirena for 4.5 to 5 years.[\[1\]](#)[\[20\]](#)[\[21\]](#)
- Follow-up: Participants were followed from the start of Year 6 through Year 8.[\[5\]](#)
- Primary Outcome Measures: Contraceptive efficacy was assessed using the Pearl Index and the cumulative failure rate was calculated using the Kaplan-Meier method.[\[5\]](#)[\[21\]](#)

## Visualizing the Contraceptive Trial Workflow

To illustrate the logical flow of a typical contraceptive efficacy trial, the following diagram outlines the key stages from participant recruitment to data analysis.



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A simplified workflow of a typical contraceptive clinical trial.

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